molecular formula C12H10N2O4S B1606097 N-(3-Nitrophenyl)benzenesulfonamide CAS No. 80-37-5

N-(3-Nitrophenyl)benzenesulfonamide

Cat. No. B1606097
CAS RN: 80-37-5
M. Wt: 278.29 g/mol
InChI Key: CWBLFCFUSMBFSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as sulfonamides, often involves an indirect method that avoids contamination of the product with no need for purification . For example, 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is synthesized by the amidation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods such as FTIR, 1H and 13C NMR, and MS spectroscopies .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis). The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .

Safety And Hazards

The safety data sheet for a similar compound, 2-Nitro-N-(2-nitrophenyl)benzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could involve the design and synthesis of benzenesulfonamide derivatives containing different scaffolds. These compounds could be evaluated for their anti-proliferative activity against various cancer cell lines . Additionally, the development of a novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been suggested .

properties

IUPAC Name

N-(3-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)11-6-4-5-10(9-11)13-19(17,18)12-7-2-1-3-8-12/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLFCFUSMBFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229995
Record name N-(m-Nitrophenyl)benzenesulphonamide
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Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Nitrophenyl)benzenesulfonamide

CAS RN

80-37-5
Record name N-(3-Nitrophenyl)benzenesulfonamide
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Record name N-(m-Nitrophenyl)benzenesulphonamide
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Record name Benzenesulfonanilide, 3'-nitro-
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Record name N-(m-Nitrophenyl)benzenesulphonamide
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Record name N-(m-nitrophenyl)benzenesulphonamide
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Synthesis routes and methods I

Procedure details

To 6.17 g (44.7 mmol) of 3-nitroaniline and 8.41 mL (48.2 mmol) of N,N-diisopropylethylamine in 150 mL of anhydrous diethyl ether was added 5.14 mL (40.2 mmol) of benzenesulfonyl chloride. The mixture was heated to reflux under nitrogen with stirring for 16 h, cooled and the resulting two-phase mixture scratched to crystallize the insoluble oil. After decanting the ether layer, the derived solid was dissolved in 300 mL of dichloromethane and the solution washed with 2 N HCl (3×200 mL), saturated NaHCO3 (200 mL), brine (200 mL), dried (Na2SO4) and concentrated to give 9.62 g (86%) of the title compound as a light tan solid. 1H-NMR (300 MHz, CDCl3) δ 7.96 (m, 2 H), 7.86 (m, 2 H), 7.41-7.63 (m, 5 H), and 7.30 (br s, 1 H). Mass spectrum (MALDI-TOF, gentisic acid matrix) calcd. for C12H10N2O4S: 301.0 (M+Na). Found: 301.1.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
8.41 mL
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

Benzenesulfonyl chloride (6.01 mL, 46.8 mmol) was added to a solution of 3-nitroaniline (6.47 g, 46.8 mmol) in pyridine (50 mL) at room temperature. The mixture was heated to 100° C. for 1 h. Most of the pyridine was evaporated under reduced pressure. The resulting brown oil was dissolved in CH2Cl2 (100 mL) and washed with aqueous HCl (150 mL, 50 mmol). A tan solid precipitated out from the acidic aqueous phase. The solid was collected by filtration, washed with CH2Cl2 and dried under vacuum (10.41 g, 80% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.95 (1H, s), 7.93 (1H, s), 7.85-7.89 (1H, m), 7.79-7.83 (2H, m), 7.61-7.67 (1H, m), 7.49-7.61 (4H, m).
Quantity
6.01 mL
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JD Xing, GY Bai, T Zeng, JS Li - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 10 scripts.iucr.org
D Sikazwe, ML Bondarev, M Dukat… - Journal of medicinal …, 2006 - ACS Publications
Various sulfonyl-containing compounds (eg sulfonamides, sulfones) bind at human 5-HT 6 serotonin receptors, but it has been difficult relating the binding mode(s) of such agents to …
Number of citations: 33 pubs.acs.org
S Salerno, G Amendola, A Angeli, E Baglini… - European Journal of …, 2021 - Elsevier
Carbonic Anhydrases (CAs) are pharmaceutically relevant targets for the treatment of several disease conditions. The ubiquitous localization of these enzymes and the high homology …
Number of citations: 8 www.sciencedirect.com
T GÜNGÖR, FC ÖNDER, F Sezer… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
A series of sulfonamide derivatives were synthesized by reactions with various functional groups containing benzenesulfonyl chlorides and aniline derivatives under different …
Number of citations: 2 journals.tubitak.gov.tr
T Javorskis, E Orentas - The Journal of Organic Chemistry, 2017 - ACS Publications
Chemoselective acidic hydrolysis of sulfonamides with trifluoromethanesulfonic acid has been evaluated as a deprotection method and further extended to more complex synthetic …
Number of citations: 65 pubs.acs.org
M Mustafa, A El-Kardocy, YA Mostafa - Monatshefte für Chemie-Chemical …, 2021 - Springer
In continuation of our efforts to develop new antiproliferative agents that could be effective and selective in treatment of cancer, we designed and synthesized new hybrid structures …
Number of citations: 4 link.springer.com
S Uysal, Z Soyer, M Saylam, AH Tarikogullari… - European Journal of …, 2021 - Elsevier
A series of novel 4-aminobenzensulfonamide/carboxamide derivatives bearing naphthoquinone pharmacophore were designed, sythesized and evaluated for their proteasome …
Number of citations: 9 www.sciencedirect.com
JH Kim, K Jung, C Lee, D Song, K Kim, HC Yoo… - Bioorganic …, 2021 - Elsevier
The enzyme leucyl-tRNA synthetase (LRS) and the amino acid leucine regulate the mechanistic target of rapamycin (mTOR) signaling pathway. Leucine-dependent mTORC1 activation …
Number of citations: 3 www.sciencedirect.com
S Cheng, W Gu, K Zhao, ST Zhang, L Yang… - New Journal of …, 2023 - pubs.rsc.org
A strategy for the synthesis of iodo-substituted allylic pyrazoles through NIS-mediated regioselective addition of allenamides with pyrazoles is presented. This reaction proceeds rapidly, …
Number of citations: 0 pubs.rsc.org
L Hoertz - 2014 - digitalcommons.salve.edu
Leishmania donovani, a protozoan parasite, is the causative agent of the often fatal disease visceral leishmaniasis. The current treatments available are minimal and toxic to the patient. …
Number of citations: 1 digitalcommons.salve.edu

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